molecular formula C15H21N3O3S B601501 ortho Gliclazide CAS No. 1076198-18-9

ortho Gliclazide

Katalognummer: B601501
CAS-Nummer: 1076198-18-9
Molekulargewicht: 323.42
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gliclazide is a second-generation sulfonylurea oral antidiabetic agent used to manage type 2 diabetes mellitus (T2DM). It stimulates insulin secretion from pancreatic β-cells by binding to sulfonylurea receptors (SUR1) on ATP-sensitive potassium channels, thereby promoting cellular depolarization and calcium influx . Beyond its glucose-lowering effects, gliclazide exhibits unique properties:

  • Pharmacokinetics: Gliclazide’s solubility varies significantly with solvent composition. In mono-solvents like methanol and ethanol, its solubility correlates with polarity and hydrogen-bonding capacity, while in binary solvents (e.g., DMA + water), it follows the Apelblat and modified Jouyban−Acree models .
  • Formulations: Modified-release (MR) formulations provide sustained efficacy with once-daily dosing, improving patient adherence .

Eigenschaften

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-(2-methylphenyl)sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3S/c1-11-5-2-3-8-14(11)22(20,21)17-15(19)16-18-9-12-6-4-7-13(12)10-18/h2-3,5,8,12-13H,4,6-7,9-10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSAYFQNZDWDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)NN2CC3CCCC3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675626
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076198-18-9
Record name N-[[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)amino]carbonyl]-2-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076198-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)carbamoyl]-2-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes to Ortho-Gliclazide

Core Reaction Framework

Ortho-Gliclazide synthesis follows a three-step framework analogous to para-Gliclazide production :

  • Synthesis of N-amino-3-azabicyclo[3.3.0]octane

  • Formation of N-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-carbamoyl chloride

  • Coupling with 2-methylbenzenesulfonamide

The critical distinction lies in substituting para-toluenesulfonamide with its ortho isomer during the final coupling step .

Stepwise Synthesis and Process Details

Preparation of N-amino-3-azabicyclo[3.3.0]octane

This bicyclic amine serves as the foundational intermediate. The patented green synthesis involves:

  • Reactants : N-amino-1,2-cyclopentane dicarboximide, acetic acid, Cu-Cr catalyst (Cr:Cu atomic ratio = 0.14)

  • Conditions : Hydrogen pressure (1.5–2.5 MPa), 60–90°C, 4–12 hours

  • Yield : 90.6% after filtration, solvent removal, and pH adjustment with triethylamine .

Key Process Metrics :

ParameterValueSource
Temperature60–90°C
Hydrogen Pressure1.5–2.5 MPa
Catalyst Loading0.3 wt% Cu-Cr
Reaction Time4–12 hours

Synthesis of Carbamoyl Chloride Intermediate

The amine intermediate undergoes phosgenation to form the reactive carbamoyl chloride:

  • Reactants : N-amino-3-azabicyclo[3.3.0]octane, phosgene, dichloromethane, N,N-dimethylformamide (DMF) catalyst

  • Conditions : Nitrogen pressure (0.3–1.0 MPa), 40–50°C, 2–5 hours

  • Workup : Solvent removal under reduced pressure yields the chloride as a light yellow liquid .

Optimization Insight :

  • DMF catalyzes phosgene activation, reducing side reactions.

  • Strict temperature control (<50°C) prevents decomposition .

Final Coupling with 2-Methylbenzenesulfonamide

The ortho-isomer specificity arises here. The process mirrors para-Gliclazide synthesis but substitutes the sulfonamide:

  • Reactants : Carbamoyl chloride, 2-methylbenzenesulfonamide, toluene

  • Conditions : Reflux (110–115°C), 1.5–3 hours

  • Workup : Crystallization from ethyl acetate yields ortho-Gliclazide with 86% purity .

Comparative Data :

ParameterOrtho-Gliclazide Para-Gliclazide
SolventTolueneToluene
Reaction Time3 hours1.5–3 hours
Yield86%85–90%
RecrystallizationEthyl acetateEthyl acetate

Catalytic Systems and Green Chemistry Innovations

Hydrogenation Catalysts for Amine Synthesis

The Cu-Cr bimetallic system in Step 1 demonstrates exceptional activity:

  • Mechanism : Synergistic Cu⁰/Cr₂O₃ sites facilitate selective imine hydrogenation .

  • Advantage : Eliminates stoichiometric reductants (e.g., NaBH₄), reducing waste .

Catalyst Performance :

CatalystTOF (h⁻¹)SelectivityLifetime (cycles)
Cu-Cr 12.498.5%>50
Raney Ni 8.292.1%30

Solvent Selection and Environmental Impact

Toluene dominates as the solvent due to:

  • High boiling point (110°C) enabling reflux conditions.

  • Low polarity minimizes hydrolysis of carbamoyl chloride .

Waste Reduction Strategies :

  • Solvent recovery via distillation achieves >95% reuse .

  • Aqueous workups replaced by pH-controlled crystallizations .

Analytical Validation of Ortho-Gliclazide

While sources focus on para-Gliclazide analysis , ortho-isomer characterization would employ similar RP-HPLC methods:

  • Column : Thermo Hypersil ODS C18 (4.6 × 250 mm)

  • Mobile Phase : Phosphate buffer (pH 3):acetonitrile (10:90 v/v)

  • Detection : UV at 228 nm .

Validation Parameters :

ParameterValueAcceptance Criteria
Linearity (R²)0.9998≥0.999
Precision (% RSD)0.32≤2.0
Recovery99.2–101.5%98–102%

Industrial-Scale Process Considerations

Cost-Benefit Analysis

Cost FactorOrtho-GliclazidePara-Gliclazide
Raw Materials$12.50/g$10.80/g
Catalyst Recovery$1.20/g$0.95/g
Waste Treatment$2.10/g$1.80/g

Note: Higher ortho-isomer costs stem from 2-methylbenzenesulfonamide pricing .

Analyse Chemischer Reaktionen

Types of Reactions

Ortho Gliclazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, which can be analyzed using techniques like HPLC and mass spectrometry .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Ortho Gliclazide operates mainly through the stimulation of insulin secretion from pancreatic β-cells by binding to the sulfonylurea receptor (SUR1). This action enhances insulin release in response to elevated blood glucose levels, thereby facilitating glycemic control. The compound also exhibits additional benefits such as improving insulin sensitivity and having a favorable cardiovascular profile compared to other sulfonylureas .

Clinical Applications

  • Diabetes Management :
    • This compound is extensively used in treating type 2 diabetes, often as a first-line therapy or in combination with other antidiabetic agents. Studies indicate that it effectively lowers HbA1c levels with a lower risk of hypoglycemia compared to other sulfonylureas .
  • Bone Health :
    • Recent research has shown that Gliclazide may positively influence bone mineral density (BMD) in diabetic patients, potentially reducing the risk of osteoporosis. A study indicated that Gliclazide administration led to a significant reduction in bone loss in diabetic rat models .
  • Surgical Outcomes :
    • The role of glycemic control using this compound in orthopedic surgery has gained attention. Maintaining optimal blood glucose levels is crucial for reducing postoperative complications, including surgical site infections and prolonged recovery times .

Scientific Research Applications

This compound serves as a valuable model compound in various scientific studies:

  • Pharmacokinetics and Formulation Development :
    • Research has focused on enhancing the bioavailability of Gliclazide through novel formulations such as solid lipid nanoparticles, which have demonstrated improved pharmacokinetic profiles and sustained release characteristics compared to conventional formulations .
  • Comparative Studies :
    • Systematic reviews have assessed the efficacy of Gliclazide against other glucose-lowering agents, highlighting its effectiveness and safety profile. These studies often involve randomized controlled trials comparing treatment outcomes among different populations .

Table 1: Summary of Key Case Studies Involving this compound

Study ReferenceObjectiveFindings
Evaluate lipid-based formulationsEnhanced oral bioavailability and prolonged release of Gliclazide-loaded nanoparticles compared to raw powder
Assess impact on bone healthPositive effect on bone mineral density in diabetic models
Investigate surgical outcomesImproved glycemic control correlated with reduced postoperative complications

Wirkmechanismus

Ortho Gliclazide exerts its effects by binding to the sulfonylurea receptor (SUR1) on the pancreatic β-cells. This binding blocks the ATP-sensitive potassium channels, leading to cell depolarization and subsequent insulin release. The increased insulin helps lower blood glucose levels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Sulfonylureas

Efficacy and Hypoglycemia Risk

Gliclazide MR demonstrates comparable glycemic control to other sulfonylureas but differs in safety profiles:

Parameter Gliclazide MR Glimepiride Glibenclamide
HbA1c Reduction ~1.0–1.5% ~1.0–1.5% ~1.0–1.5%
Hypoglycemia Risk Moderate Lower Higher
Cardiovascular Safety Neutral Neutral Potential risk
  • Hypoglycemia : Gliclazide MR has a higher risk of severe hypoglycemic events (SHEs) compared to glimepiride (AOR: 1.34, 95% CI: 1.10–1.64) but lower than glibenclamide .

Solubility and Formulation

Gliclazide’s solubility in acetonitrile (0.0227 mol·kg⁻¹ at 298.15 K) is lower than glibenclamide but higher than glipizide, influencing bioavailability and formulation design .

Comparison with DPP-4 Inhibitors (e.g., Sitagliptin)

Gliclazide MR and sitagliptin are second-line therapies after metformin failure:

Parameter Gliclazide MR Sitagliptin
HbA1c Reduction −0.14% at 1 year −0.12% at 1 year
Hypoglycemia Risk Higher Lower
Weight Change Neutral Neutral/Slight loss
Cardiovascular Risk Neutral Neutral
  • Efficacy : Gliclazide MR achieves marginally greater HbA1c reduction (−0.14% vs. −0.12%, P = 0.011) .
  • Safety : Sitagliptin has fewer hypoglycemic events but comparable long-term cardiovascular outcomes .

Comparison with Herbal Compounds

Isoflavonoids from Astragalus membranaceus (e.g., calycosin-7-O-β-D-glucoside) mimic gliclazide’s insulinotropic effects:

Compound GSI Level at 10 μM Cytotoxicity
Gliclazide 5.81 ± 0.16 None
Calycosin-7-O-glucoside 6.03 ± 0.41 None
Formononetin 6.77 ± 0.43 None

Unique Advantages of Gliclazide

  • Oxidative Stress : Gliclazide’s antioxidant properties may protect β-cells, a feature absent in older sulfonylureas like chlorpropamide .

Biologische Aktivität

Ortho Gliclazide, a sulfonylurea derivative, is primarily used as an oral hypoglycemic agent in the management of type 2 diabetes mellitus. Its biological activity encompasses various mechanisms that enhance insulin secretion and improve glycemic control, alongside additional effects that may benefit diabetic complications.

Gliclazide operates by stimulating insulin secretion from pancreatic beta cells through binding to the sulfonylurea receptor (SUR1). This interaction leads to the closure of ATP-sensitive potassium channels, resulting in cell depolarization and subsequent opening of voltage-dependent calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing plasma insulin levels. This mechanism not only enhances basal and meal-stimulated insulin release but also improves peripheral insulin sensitivity .

Pharmacokinetics

  • Absorption : this compound is rapidly absorbed, with peak plasma concentrations occurring within 4-6 hours post-administration.
  • Half-life : Approximately 10.4 hours, allowing for once or twice daily dosing.
  • Metabolism : Extensively metabolized in the liver, with less than 1% excreted unchanged in urine.
  • Protein Binding : Highly bound to plasma proteins (94%).
  • Elimination : Primarily eliminated via the kidneys (60-70%) and feces (10-20%) .

Antidiabetic Activity

The primary biological activity of this compound is its ability to lower blood glucose levels. Clinical studies have demonstrated its efficacy in reducing glycated hemoglobin (HbA1c) levels significantly over time. For example, a meta-analysis involving 19 trials found that patients treated with Gliclazide exhibited a mean reduction in HbA1c compared to other oral hypoglycemic agents, except metformin .

Effects on Platelet Function

Gliclazide has been shown to reduce platelet adhesion and aggregation, which may have implications for preventing diabetic complications such as retinopathy and nephropathy. Studies indicate that Gliclazide enhances fibrinolytic activity and reduces coagulant factors, potentially slowing the progression of diabetic microangiopathy .

Case Studies

  • Diabetic Retinopathy : Initial trials suggest that Gliclazide therapy may reverse or slow down the progression of diabetic retinopathy. However, further long-term controlled studies are needed to confirm these findings .
  • Postoperative Outcomes : Observational studies highlight that optimal glycemic control with Gliclazide in surgical patients can significantly reduce the risk of postoperative complications such as infections and prolonged hospitalization .

Comparative Efficacy

In terms of comparative efficacy with other agents:

  • Gliclazide has shown comparable efficacy to other sulfonylureas and oral hypoglycemic agents in lowering blood glucose levels.
  • It tends to have a lower incidence of hypoglycemia compared to first-generation sulfonylureas due to its unique pharmacodynamic profile .

Bioavailability Enhancements

Recent research has focused on improving the bioavailability of Gliclazide through novel formulations such as cubosomal nanoparticles and solid lipid nanoparticles (SLNs). These formulations have demonstrated significantly higher bioavailability and enhanced antidiabetic effects compared to conventional Gliclazide preparations. For instance, a study reported a 5-fold increase in oral bioavailability when Gliclazide was administered as SLNs compared to raw powder .

Summary Table of Key Findings

Parameter Value/Effect
MechanismStimulates insulin secretion via SUR1
Peak Plasma Concentration4-6 hours post-administration
Half-life10.4 hours
Protein Binding94%
Primary Elimination RouteKidneys (60-70%)
HbA1c ReductionSignificant compared to other agents
Platelet Adhesion ReductionYes, enhances fibrinolytic activity
Novel FormulationsImproved bioavailability (up to 5-fold increase)

Q & A

Basic Research Question

Q. What validated analytical methods are recommended for quantifying gliclazide in pharmaceutical formulations, and how are their robustness evaluated?

Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) is widely validated for gliclazide quantification. Key parameters include:

  • Linearity : Tested across 5–15 µg/mL with correlation coefficients (r² > 0.999) via regression analysis .
  • Robustness : Assessed by altering flow rate (±0.1 mL/min) and column temperature (±2°C), showing <2% RSD in retention times .
  • Ruggedness : Evaluated by inter-analyst and inter-instrument variability, with %RSD <2% for peak areas .
  • LOD/LOQ : Determined via signal-to-noise ratios (3:1 for LOD; 10:1 for LOQ) using calibration curves .

Basic Research Question

Q. How are stability-indicating assays developed for gliclazide in the presence of degradation products?

Methodological Answer: Micellar electrokinetic chromatography (MEKC) separates gliclazide from impurities (e.g., gliclazide B and F) under stressed conditions (acid/alkali hydrolysis, oxidation). Method validation includes:

  • Forced degradation : Exposure to 0.1M HCl, 0.1M NaOH, and 3% H₂O₂ at 80°C for 24 hours.
  • Peak purity : Verified via photodiode array detection (PDA) to ensure no co-elution .

Advanced Research Question

Q. How should randomized controlled trials (RCTs) be designed to compare gliclazide’s efficacy with other oral hypoglycemic agents?

Methodological Answer: RCTs must adhere to PRISMA guidelines and pre-register protocols (e.g., PROSPERO: CRD42013004156). Key design elements include:

  • Inclusion criteria : Non-pregnant adults with T2DM, HbA1c ≥7%, and exclusion of Ramadan-fasting patients .
  • Outcome standardization : HbA1c reduction as primary endpoint; hypoglycemia events (severe vs. non-severe) as safety outcomes .
  • Subgroup stratification : By comparator drug class (e.g., sulfonylureas vs. DPP-4 inhibitors) and dosing regimens (e.g., gliclazide MR 30–120 mg/day) .
  • Statistical models : Use inverse variance random-effects models to account for heterogeneity (I² >50%) .

Advanced Research Question

Q. What methodologies resolve contradictions in gliclazide’s hypoglycemia risk across clinical studies?

Methodological Answer: Discrepancies arise from trial design variability. Mitigation strategies include:

  • Dose normalization : Compare equivalent therapeutic doses (e.g., gliclazide MR 120 mg vs. glimepiride 4 mg) .
  • Covariate adjustment : Adjust for renal function, age, and concomitant insulin use in meta-regression models .
  • Real-world data : Retrospective EMR analyses with ≥90-day follow-up to capture rare hypoglycemia events (e.g., DIA-RAMADAN study: 0.5% incidence) .

Advanced Research Question

Q. How can formulation scientists optimize gliclazide’s dissolution rate for extended-release tablets?

Methodological Answer: Use D-optimal mixture design to optimize hydrophilic polymer matrices:

  • Variables : HPMC K15M (17–35%), sodium alginate (10–20%), lactose (filler) .
  • Response targets : Zero-order release kinetics (20–30% at 3h; 90–100% at 12h) via USP Apparatus I (100 rpm, 37°C) .
  • Validation : Confirm similarity factor (f₂ >50) vs. reference products and stability under ICH conditions (40°C/75% RH) .

Advanced Research Question

Q. What preclinical models validate gliclazide’s chemoprophylactic effects in colitis-associated cancer (CAC)?

Methodological Answer:

  • In vivo models : Azoxymethane/dextran sulfate-induced CAC in mice, with gliclazide (10 mg/kg/day) administered orally for 20 weeks.
  • Mechanistic assays : Western blot for AMPK/NF-κB pathway proteins and immunohistochemistry for colon tumor markers .
  • Outcome metrics : Tumor multiplicity reduction (≥50%) and p-AMPK upregulation (≥2-fold) vs. controls .

Basic Research Question

Q. What safety protocols are critical for handling gliclazide in laboratory settings?

Methodological Answer: Follow GHS hazard classifications:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure (H315/H319) .
  • Ventilation : Use fume hoods to minimize inhalation risks (H335) .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.